Cas no 800-22-6 (Chloracyzine)
Chloracyzine structure
Product Name:Chloracyzine
Numero CAS:800-22-6
MF:C19H21ClN2OS
MW:360.900842428207
CID:861801
PubChem ID:13113
Update Time:2025-04-19
Chloracyzine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Chloracyzine
- 1-(2-chlorophenothiazin-10-yl)-3-(diethylamino)propan-1-one
- Chloracizin
- Chloracizine
- Chloracizinum
- Chlorazicin
- Chlorazicine
- Chloroacizin
- Chloroacizine
- Chloroacyzin
- 2-Chloro-10-(3-diethylaminopropionyl)phenothiazine
- BRN 0042353
- DTXSID6046183
- 1-(2-Chloro-10H-phenothiazin-10-yl)-3-(diethylamino)-1-propanone
- Tox21_111848
- ZZKWNLZUYAGVOT-UHFFFAOYSA-N
- CAS-800-22-6
- CHLORACIZINE [MI]
- Cloracizina [INN-Spanish]
- Chloracyzine [INN:DCF]
- UNII-TZ913SWN6M
- MLS006011648
- NCGC00160486-01
- 800-22-6
- Cloracizina
- 2-Chloro-10-(N,N-diethyl-beta-alanyl)phenothiazine
- G-020
- SMR004703406
- Phenothiazine, 2-chloro-10-(N,N-diethyl-.beta.-alanyl)-
- BDBM50408496
- Phenothiazine, 2-chloro-10-(N,N-diethyl-beta-alanyl)-
- Chloracyzinum [INN-Latin]
- DTXCID4026183
- BRD-K99124663-001-01-1
- 2-Chloro-10-(N,N-diethyl-.beta.-alanyl)phenothiazine
- CHLORACYZINE [INN]
- Khloratsizin
- SCHEMBL309939
- 10H-Phenothiazine, 2-chloro-10-(3-(diethylamino)-1-oxopropyl)-
- CHEMBL290624
- AKOS001491164
- AB00918350-05
- Chloracysin
- Chloracyzinum
- TZ913SWN6M
- Q27290492
- Chlorocizin
- Oprea1_047986
-
- Inchi: 1S/C19H21ClN2OS/c1-3-21(4-2)12-11-19(23)22-15-7-5-6-8-17(15)24-18-10-9-14(20)13-16(18)22/h5-10,13H,3-4,11-12H2,1-2H3
- Chiave InChI: ZZKWNLZUYAGVOT-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC2=C(C=1)N(C1C=CC=CC=1S2)C(CCN(CC)CC)=O
Proprietà calcolate
- Massa esatta: 360.10600
- Massa monoisotopica: 360.106312
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 24
- Conta legami ruotabili: 5
- Complessità: 432
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.8
- Superficie polare topologica: 48.8
Proprietà sperimentali
- Densità: 1.246
- Punto di ebollizione: 553.9°C at 760 mmHg
- Punto di infiammabilità: 288.8°C
- Indice di rifrazione: 1.621
- PSA: 48.85000
- LogP: 5.26620
Chloracyzine Letteratura correlata
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
800-22-6 (Chloracyzine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso